![molecular formula C12H16N2 B1358808 3-[(Diethylamino)methyl]benzonitrile CAS No. 1016701-33-9](/img/structure/B1358808.png)
3-[(Diethylamino)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Diethylamino)methyl]benzonitrile is an organic compound with the molecular formula C12H16N2 It is characterized by the presence of a benzonitrile group substituted with a diethylaminomethyl group at the third position
Applications De Recherche Scientifique
3-[(Diethylamino)methyl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-[(Diethylamino)methyl]benzonitrile . These factors could include the pH and temperature of the compound’s environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]benzonitrile typically involves the reaction of 3-(bromomethyl)benzonitrile with diethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature. The general reaction scheme is as follows:
3-(Bromomethyl)benzonitrile+DiethylamineK2CO3,CH3CNthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Diethylamino)methyl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)methylbenzonitrile
- 3-(Pyrrolidinyl)methylbenzonitrile
- 3-(Morpholinyl)methylbenzonitrile
Uniqueness
3-[(Diethylamino)methyl]benzonitrile is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and solubility characteristics, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
3-(diethylaminomethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKWUYAFNARSIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


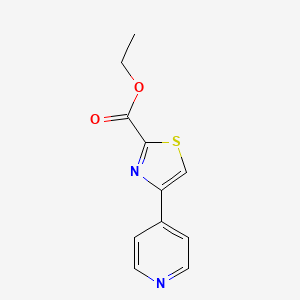
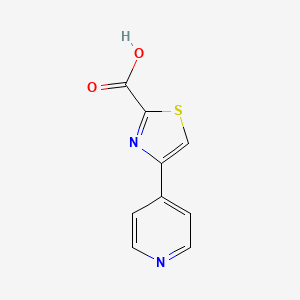
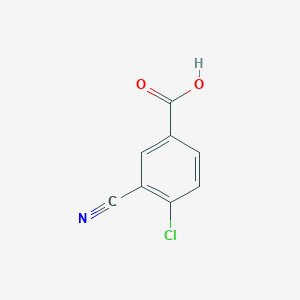


![3,8-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1358742.png)
![cis-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1358743.png)
![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)
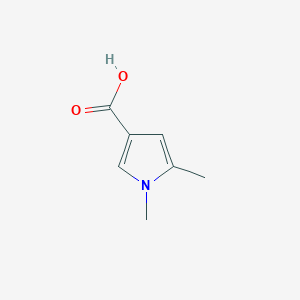

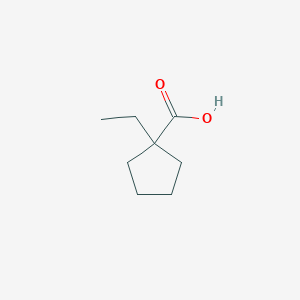
![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)
